1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Catalog No.
S957530
CAS No.
302912-36-3
M.F
C20H46O5Si6
M. Wt
535.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy...

CAS Number

302912-36-3

Product Name

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Molecular Formula

C20H46O5Si6

Molecular Weight

535.1 g/mol

InChI

InChI=1S/C20H46O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h19-20H,9-18H2,1-8H3

InChI Key

QALVNFIIACJLRR-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C

Canonical SMILES

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane (CAS: 302912-36-3) is a specialized tetra-functional hydrosiloxane crosslinker utilized primarily in the synthesis of advanced polysiloxane elastomers and supramolecular networks. Featuring a flexible disiloxane core flanked by bulky cyclohexyl groups and four reactive dimethylsilyloxy (Si-H) arms, this compound serves as a critical precursor for creating highly swellable, low-modulus silicone matrices. In industrial procurement, it is prioritized over standard polymethylhydrosiloxane (PMHS) or simple silane crosslinkers when formulating slippery liquid-infused porous surfaces (SLIPS), anti-fouling marine coatings, and self-lubricating 3D printing resins, where maximizing free volume and lubricant retention is paramount [1].

Substituting 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane with conventional crosslinkers, such as standard Sylgard 184 curing agents or unhindered tetrakis(dimethylsiloxy)silane, fundamentally alters the thermodynamic and mechanical properties of the resulting elastomer. Standard crosslinkers create dense, rigid covalent nodes that restrict polymer chain mobility, severely limiting the matrix's ability to absorb and retain lubricating oils. Furthermore, generic rigid crosslinkers lack the steric bulk provided by the dicyclohexyl groups, which is essential for modulating cure kinetics and creating the necessary free volume for dynamic supramolecular interactions. Consequently, using generic substitutes in self-lubricating or anti-fouling formulations results in premature lubricant depletion, higher surface friction, and reduced coating longevity [1].

Enhanced Lubricant Swelling Capacity for Self-Replenishing Coatings

The structural design of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane enables the formation of highly flexible polymer networks capable of massive solvent uptake. When utilized in supramolecular PDMS networks, elastomers crosslinked with this specific precursor demonstrate a swelling degree of up to 600% upon immersion in silicone oil. In stark contrast, normal covalently crosslinked PDMS baselines (such as standard Sylgard 184 formulations) max out at approximately 200% swelling [1]. This 3-fold increase in swelling capacity allows the polymer matrix to act as a massive reservoir for lubricating liquids.

Evidence DimensionVolumetric swelling degree in silicone oil
Target Compound Data~600% swelling degree
Comparator Or BaselineNormal covalently crosslinked PDMS (Sylgard 184 baseline) at ~200% swelling
Quantified Difference3x higher lubricant uptake capacity
ConditionsImmersion of the cured polysiloxane network in silicone oil solvent

A higher swelling degree directly translates to a larger internal lubricant reservoir, which is critical for extending the operational lifespan and self-healing capabilities of commercial anti-fouling and anti-smudge coatings.

Maximized Chain Flexibility via Low Rotational Energy Barrier

Achieving a self-generating lubricating surface requires a crosslinked network with maximum chain flexibility. 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane provides this by incorporating a flexible Si-O-Si backbone between the crosslinking nodes, which possesses a remarkably low linearization energy (rotational energy barrier) of approximately 1.26 kJ/mol. When compared to rigid aromatic crosslinkers containing C-C or phenyl linkages (which have rotational barriers of 13.8 kJ/mol or higher), this disiloxane crosslinker significantly reduces the local number density of rigid points [1]. This structural flexibility is essential for maintaining the dynamic mobility of the polymer segments.

Evidence DimensionBackbone rotational energy barrier
Target Compound Data~1.26 kJ/mol (Si-O backbone)
Comparator Or BaselineRigid carbon-based crosslinkers (C-C backbone) at ~13.8 kJ/mol
Quantified Difference>10-fold reduction in rotational energy barrier
ConditionsThermodynamic modeling of polymer backbone flexibility

Lower rotational energy barriers yield softer, more compliant elastomers that can dynamically reconfigure, a necessary trait for advanced self-lubricating and thermoplastic supramolecular materials.

Steric Modulation of Hydrosilylation Cure Kinetics

In the formulation of curable polysiloxane coatings, controlling the rate of the catalyzed crosslinking reaction is critical for processability. The presence of two bulky cyclohexyl rings on the core of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane provides significant steric hindrance around the reactive crosslinking sites. Compared to unhindered, low-molecular-weight crosslinkers like tetrakis(dimethylsiloxy)silane, this steric bulk moderates the reaction kinetics, enabling controlled ambient curing over 24 hours [1]. This controlled reactivity allows for the uniform application of complex fluid mixtures over large surface areas before the onset of gelation.

Evidence DimensionFormulation pot life and cure rate
Target Compound DataExtended pot life due to cyclohexyl steric hindrance
Comparator Or BaselineUnhindered tetra-functional silanes (e.g., tetrakis(dimethylsiloxy)silane) with rapid gelation
Quantified DifferenceSlower ambient crosslinking rate preventing premature gelation
ConditionsCatalyzed crosslinking in multi-component polysiloxane resins

Extended pot life provides manufacturers with a wider processing window for spray-coating large marine vessels or executing complex 3D printing extrusions without nozzle clogging.

Slippery Liquid-Infused Porous Surfaces (SLIPS) and Anti-Fouling Marine Coatings

Leveraging its ability to produce elastomers with a 600% swelling degree, this crosslinker is ideal for formulating self-replenishing anti-fouling paints. The massive lubricant reservoir prevents the adhesion of marine organisms and reduces hydrodynamic drag on ship hulls [1].

Anti-Smudge and Easy-to-Clean Consumer Coatings

The high chain flexibility and low rotational energy barrier imparted by the disiloxane core make it highly suitable for optical and consumer electronic coatings. It enables the creation of transparent, self-lubricating films that resist fingerprints, viscous fluids, and complex soils [2].

Specialized 3D Printing Resins and Extrusion Materials

Due to its sterically modulated cure kinetics, this compound is an excellent crosslinker for 3D printable polysiloxane inks. The extended pot life prevents unwanted sticking or premature curing of the fused filament material on hot ends and extrusion nozzles, ensuring high-fidelity prints [2].

Dates

Last modified: 04-14-2024

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